5-Nitro-3-phenylpyridin-2-ol
Description
5-Nitro-3-phenylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, a nitro group at position 5, and a phenyl substituent at position 2. This compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its nitro group enhances electrophilicity, while the phenyl ring contributes to π-stacking interactions and lipophilicity.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-nitro-3-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8N2O3/c14-11-10(8-4-2-1-3-5-8)6-9(7-12-11)13(15)16/h1-7H,(H,12,14) |
InChI Key |
VNSGVVVBFVZYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects and Structural Analogues
The following compounds share the pyridin-2-ol core but differ in substituents at positions 3 and 5, leading to distinct physicochemical and functional properties:
Table 1: Key Structural and Physical Properties
Functional and Reactivity Differences
Electronic Effects
- This compound : The nitro group at position 5 strongly withdraws electrons, polarizing the aromatic ring. The phenyl group at position 3 donates electrons weakly via resonance, creating a push-pull electronic environment .
- 3-Nitro-5-(trifluoromethyl)pyridin-2-ol : The trifluoromethyl group at position 5 is highly electron-withdrawing, increasing the acidity of the hydroxyl group (pKa ~4–5 estimated) compared to the phenyl analog .
Research Findings and Limitations
Experimental Data Gaps
While structural data for analogs like 3-Iodo-5-nitropyridin-2-ol and 3-Nitro-5-(trifluoromethyl)pyridin-2-ol are cataloged , comparative studies on their biological activity or thermal stability are absent in the provided sources. For example:
- No kinetic data on nitro-group reduction rates.
- Limited solubility or logP values for direct comparison.
Theoretical Predictions
Computational modeling (e.g., DFT) could predict reactivity trends:
- The trifluoromethyl derivative likely exhibits the highest electrophilicity at position 4 due to the combined effects of nitro and CF₃ groups.
- The phenyl analog may show superior thermal stability owing to resonance stabilization.
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